molecular formula C8H10N2O2 B6598803 1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1823978-46-6

1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6598803
CAS No.: 1823978-46-6
M. Wt: 166.18 g/mol
InChI Key: DOTQBKRHIGGPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex structure that includes a cyclopropyl group, a methyl group, and a tetrahydropyrimidinedione core

Properties

IUPAC Name

1-cyclopropyl-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(11)9-8(12)10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQBKRHIGGPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the tetrahydropyrimidinedione core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the methyl group can be added via methylation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to increase the efficiency of the synthesis process, and purification steps are implemented to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may be used in biological assays to investigate its effects on various biological systems.

  • Medicine: It has potential therapeutic applications, and research is ongoing to explore its use in drug development.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is similar to other compounds with tetrahydropyrimidinedione cores, such as 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and 1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione. its unique combination of substituents gives it distinct chemical and biological properties.

Comparison with Similar Compounds

  • 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

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